molecular formula C40H45N5O7S2 B1258059 (4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

Cat. No.: B1258059
M. Wt: 771.9 g/mol
InChI Key: NLPSIHQYIUXYOW-SHJYOGRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10033 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods: Industrial production of KNI-10033 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: KNI-10033 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

KNI-10033 has a wide range of scientific research applications, including:

Mechanism of Action

KNI-10033 exerts its effects by binding to the active site of the HIV protease enzyme. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. The inhibition of protease activity results in the production of non-infectious viral particles, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Uniqueness: KNI-10033 is unique due to its high affinity and specificity for the HIV protease enzyme. Its structural features allow for strong binding interactions, making it a valuable compound for studying HIV protease inhibition and developing new antiviral therapies .

Properties

Molecular Formula

C40H45N5O7S2

Molecular Weight

771.9 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C40H45N5O7S2/c1-40(2)36(38(50)44-34-28-14-8-7-12-25(28)19-31(34)46)45(23-54-40)39(51)35(48)29(18-24-10-5-4-6-11-24)43-37(49)30(22-53-3)42-33(47)21-52-32-15-9-13-26-20-41-17-16-27(26)32/h4-17,20,29-31,34-36,46,48H,18-19,21-23H2,1-3H3,(H,42,47)(H,43,49)(H,44,50)/t29-,30-,31+,34-,35-,36+/m0/s1

InChI Key

NLPSIHQYIUXYOW-SHJYOGRKSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)N[C@@H]5[C@@H](CC6=CC=CC=C56)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC5C(CC6=CC=CC=C56)O)C

Synonyms

KNI 10033
KNI-10033
KNI10033

Origin of Product

United States

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